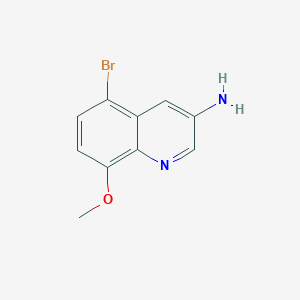
5-Bromo-8-methoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-Bromo-8-methoxyquinolin-3-amine, can be achieved through several classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions, followed by cyclization and functionalization.
Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be more environmentally friendly and efficient, reducing the use of hazardous reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-8-methoxyquinolin-3-amine is used as an intermediate in the synthesis of other organic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology and Medicine: Quinoline derivatives, including this compound, have shown promise in various biological applications. They exhibit antimalarial, antimicrobial, antiviral, anticancer, and anti-inflammatory activities . These compounds are being investigated for their potential use in the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, catalysts, and materials. They are also employed in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interfere with various cellular processes, including enzyme inhibition and receptor binding, contributing to their diverse biological activities.
Comparison with Similar Compounds
- 5-Bromo-8-hydroxyquinoline
- 5-Bromo-8-aminoquinoline
- 8-Methoxyquinoline
Comparison: 5-Bromo-8-methoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromo-8-hydroxyquinoline and 5-Bromo-8-aminoquinoline, the methoxy group in this compound can influence its solubility, reactivity, and interaction with biological targets . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-8-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)7-4-6(12)5-13-10(7)9/h2-5H,12H2,1H3 |
InChI Key |
WOWKOYRBULWXJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




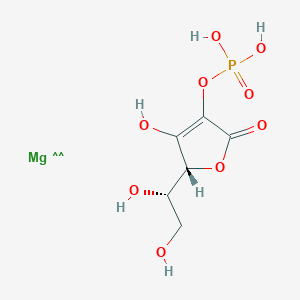
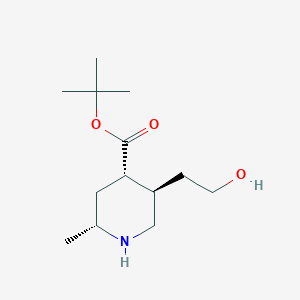




![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)
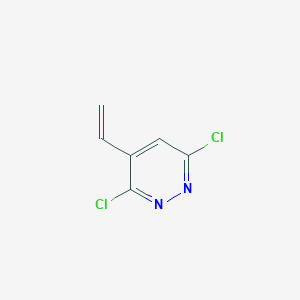
![4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12331387.png)
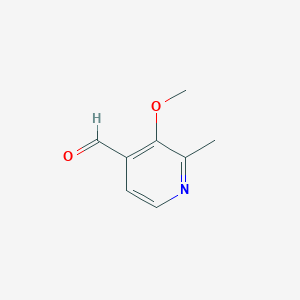
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12331392.png)
![1,2,5-Oxadiazol-3-amine, 4,4'-[5,5'-bi-1,2,4-oxadiazole]-3,3'-diylbis-](/img/structure/B12331393.png)
